molecular formula C12H16O2 B155486 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene CAS No. 1614-82-0

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene

Cat. No.: B155486
CAS No.: 1614-82-0
M. Wt: 192.25 g/mol
InChI Key: PWPPYWWWEVISEX-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is an organic compound with the molecular formula C12H16O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a tetrahydronaphthalene core. This compound is known for its applications in organic semiconductors, particularly in photoelectric conversion devices and solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene typically involves the reduction of 2,7-Dimethoxynaphthalene. The reduction process can be carried out using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes similar to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions not occupied by methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Brominated or nitrated derivatives depending on the reagent used.

Scientific Research Applications

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in its applications primarily involves its electronic properties. In organic semiconductors, it facilitates the transfer of electrons and holes, contributing to the efficiency of photoelectric conversion. The methoxy groups enhance its solubility and stability, making it a valuable component in various electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethoxynaphthalene: The parent compound without the tetrahydro modification.

    1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene: A closely related compound with similar structural features.

    2,7-Dimethyl-1,4,5,8-tetrahydronaphthalene: A derivative with methyl groups instead of methoxy groups.

Uniqueness

2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is unique due to its combination of methoxy groups and a tetrahydronaphthalene core, which imparts specific electronic properties beneficial for applications in organic semiconductors and photoelectric devices. Its structural features provide a balance of stability, solubility, and electronic characteristics that are not as pronounced in its analogs .

Properties

IUPAC Name

2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPPYWWWEVISEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC2=C(C1)CC(=CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883531
Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-82-0
Record name 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Record name Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy-
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Record name 1614-82-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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